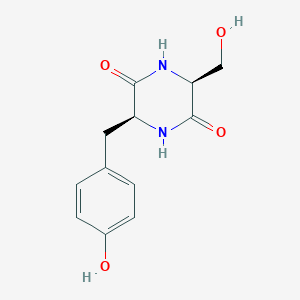

CYCLO(-SER-TYR)

Description

Significance of Cyclic Dipeptides (Diketopiperazines) in Biochemistry and Medicinal Chemistry

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent the simplest form of cyclic peptides and are widespread in nature. nih.gov Initially often dismissed as mere byproducts of protein degradation, they are now recognized as crucial metabolic intermediates and a promising platform for therapeutic development. nih.govnih.gov Their constrained cyclic structure confers several advantages over their linear counterparts, including enhanced metabolic stability, increased resistance to enzymatic degradation by proteases, and a more defined conformation. mdpi.comeurpepsoc.comeurpepsoc.com This conformational rigidity can lead to higher selectivity and better affinity for biological targets. eurpepsoc.com

In medicinal chemistry, DKPs are considered privileged scaffolds for designing a wide array of bioactive compounds. mdpi.com Their versatility allows for functionalization, leading to the development of agents with diverse biological effects, including antibacterial, antifungal, antiviral, and antitumor activities. mdpi.com Furthermore, their ability to cross cellular membranes, including in some cases the blood-brain barrier, makes them attractive for developing drug delivery systems. nih.govmdpi.com The inherent drug-like properties and safety profile of some cyclic dipeptides underscore their significance as fundamental building blocks in drug discovery. mdpi.com

Historical Context of CYCLO(-SER-TYR) Research

While the discovery of diketopiperazines dates back to the late 19th century, intensive research into specific cyclic dipeptides like CYCLO(-SER-TYR) is a more recent development. nih.gov Early studies on DKPs primarily focused on their chemical synthesis and basic properties. The recognition of their widespread natural occurrence and potent biological activities in the latter half of the 20th century spurred deeper investigation.

Research specifically identifying and characterizing CYCLO(-SER-TYR) has been documented in various contexts. For instance, studies on the biosynthesis of mycotoxins, such as sirodesmin produced by certain fungi, identified CYCLO(-SER-TYR) as a key precursor molecule. smolecule.com Investigations into the intestinal absorption of peptides in the late 1990s also utilized CYCLO(-SER-TYR) as a model compound, demonstrating its stability and transport across the intestinal mucosa. nih.gov These foundational studies paved the way for more recent explorations into its potential therapeutic applications.

Overview of Current Research Landscape and Future Trajectories

The current research landscape for CYCLO(-SER-TYR) is multifaceted. A significant area of investigation revolves around its biological activities. Researchers are exploring its potential as an antimicrobial and antiviral agent, although initial findings on its direct antimicrobial properties have been inconclusive and suggest weak activity. smolecule.com There is also a growing interest in its neuroprotective effects, with studies investigating its potential role in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. chemimpex.comontosight.ai This is partly due to the constituent amino acids, serine and tyrosine, which are precursors to important biomolecules and neurotransmitters. smolecule.com

Future research is expected to follow several key trajectories. A primary focus will be on elucidating the precise mechanisms of action underlying its observed biological effects, particularly its potential neuroprotective properties. ontosight.ai The development of more efficient and stereochemically controlled synthetic routes for CYCLO(-SER-TYR) and its analogs is another important avenue. smolecule.com This would facilitate the generation of derivatives with enhanced potency and specificity. Furthermore, a deeper understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, will be crucial for any potential therapeutic development. smolecule.com The compound also serves as a valuable building block in peptide synthesis for creating more complex biomolecules. chemimpex.com

Chemical Properties and Synthesis of CYCLO(-SER-TYR)

The distinct chemical nature of CYCLO(-SER-TYR) underpins its biological functions and research applications.

Chemical Structure and Stereochemistry

CYCLO(-SER-TYR) is a cyclic dipeptide formed from the amino acids L-serine and L-tyrosine. Its systematic IUPAC name is (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione. smolecule.comontosight.aiscbt.com The molecule possesses a central six-membered diketopiperazine ring. The stereochemistry at the two chiral centers, derived from the alpha-carbons of the parent amino acids, is crucial for its three-dimensional conformation and subsequent biological interactions. The presence of a hydroxymethyl group from the serine residue and a p-hydroxybenzyl group from the tyrosine residue contributes to its chemical reactivity and potential for hydrogen bonding. cymitquimica.com

Methods of Chemical Synthesis

The synthesis of CYCLO(-SER-TYR) can be achieved through several methods common in peptide chemistry.

Solution-Phase Synthesis: This classical approach involves the coupling of protected serine and tyrosine derivatives in solution, followed by a cyclization step to form the diketopiperazine ring. smolecule.com

Solid-Phase Peptide Synthesis (SPPS): A more modern and efficient method involves the stepwise assembly of the dipeptide on a solid support. The final step is typically a "cyclative cleavage," where the peptide is cleaved from the resin in a manner that simultaneously forms the cyclic structure. smolecule.com

Macrocyclization Techniques: Advanced methods can be employed to improve the yield and purity of the cyclic product. smolecule.com

The synthesis of related cyclodepsipeptides involving tyrosine has also been explored, highlighting the chemical versatility of this amino acid in forming cyclic structures. frontiersin.org

Physicochemical Properties and Analytical Characterization

CYCLO(-SER-TYR) is typically an off-white or white solid. chemimpex.comontosight.ai Its physicochemical properties are influenced by the presence of both polar (hydroxyl, amide) and non-polar (benzyl) groups, giving it an amphiphilic character. smolecule.com This influences its solubility and ability to interact with biological membranes.

The compound is characterized using a variety of analytical techniques:

High-Performance Liquid Chromatography (HPLC): Used to determine its purity. chemimpex.com

Mass Spectrometry: To confirm its molecular weight and elemental composition. phytohub.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate its detailed chemical structure and conformation in solution.

Below is a table summarizing key physicochemical properties of CYCLO(-SER-TYR).

| Property | Value |

| CAS Number | 21754-31-4 |

| Molecular Formula | C₁₂H₁₄N₂O₄ |

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione |

| Appearance | Off-white powder |

| Synonyms | cyclo(seryltyrosyl), cyclo(L-Ser-L-Tyr) |

Biosynthesis and Natural Occurrence of CYCLO(-SER-TYR)

CYCLO(-SER-TYR) is not only a synthetic compound but is also found in nature.

Identification in Microorganisms and Natural Sources

The most well-documented natural occurrence of CYCLO(-SER-TYR) is in certain species of fungi. smolecule.com It has been identified as a metabolic product in fungi, where it serves as a precursor for more complex secondary metabolites. smolecule.com Cyclic dipeptides, in general, are produced by a wide range of organisms, including bacteria, fungi, and animals, as secondary functional metabolites. mdpi.com

Biosynthetic Pathways

The biosynthesis of cyclic dipeptides like CYCLO(-SER-TYR) is primarily catalyzed by two types of enzymes:

Non-ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes that assemble peptides without the use of ribosomes. mdpi.com

Cyclodipeptide Synthases (CDPSs): These enzymes utilize aminoacyl-tRNAs as substrates to synthesize the cyclodipeptide core. mdpi.com

In the context of fungal metabolism, CYCLO(-SER-TYR) is known to be a crucial intermediate in the biosynthetic pathway of sirodesmin, a potent mycotoxin. smolecule.com The formation of CYCLO(-SER-TYR) is an early step, after which it undergoes a series of enzymatic modifications to build the complex structure of sirodesmin. smolecule.com

Biological Activities and Potential Therapeutic Applications of CYCLO(-SER-TYR)

The biological activities of CYCLO(-SER-TYR) are a major focus of academic research, with several potential applications being explored.

Enzymatic Inhibition

The rigid structure of cyclic dipeptides makes them interesting candidates for enzyme inhibitors. mdpi.com While specific potent inhibitory activities of CYCLO(-SER-TYR) are still under broad investigation, its role as a precursor in the biosynthesis of sirodesmin, a known inhibitor of RNA polymerase II, highlights the biological relevance of this scaffold. smolecule.com The general class of cyclic peptides is being explored for the modulation of protein-protein interactions and as kinase inhibitors. eurpepsoc.commdpi.com

Antimicrobial and Antiviral Effects

Some studies have investigated the potential antimicrobial properties of CYCLO(-SER-TYR). However, the results have been largely inconclusive, with one study reporting only weak antifungal activity against certain strains. smolecule.com Further research is needed to confirm these initial findings and to explore any potential antiviral effects. The broader class of cyclic dipeptides has shown significant promise, with various members exhibiting potent antibacterial and antifungal properties. mdpi.comitjfs.com

Cell Signaling and Neuroprotection

A particularly promising area of research is the role of CYCLO(-SER-TYR) in cell signaling and neuroprotection. chemimpex.comontosight.ai The constituent amino acids, serine and tyrosine, are vital for neurological function; tyrosine is a precursor for neurotransmitters like dopamine (B1211576) and norepinephrine, and serine is involved in various biosynthetic pathways. smolecule.com Research has suggested that CYCLO(-SER-TYR) may have antioxidant, anti-inflammatory, and neuroprotective effects, potentially by modulating cellular signaling pathways and protecting against oxidative stress. ontosight.ai This has led to its investigation in the context of neurodegenerative disorders. ontosight.ai Furthermore, studies have shown that CYCLO(-SER-TYR) can be transported across the intestinal epithelium by oligopeptide transporters, indicating its potential for bioavailability. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-6-10-12(18)13-9(11(17)14-10)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6H2,(H,13,18)(H,14,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYMARRIVIIBNV-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176156 | |

| Record name | Cyclo(seryltyrosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21754-31-4 | |

| Record name | Cyclo(seryltyrosyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021754314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(seryltyrosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modifications

Established Synthetic Methodologies for CYCLO(-SER-TYR)

The synthesis of CYCLO(-SER-TYR) and other diketopiperazines (DKPs) relies on the formation of two amide bonds to create the characteristic six-membered ring. This can be accomplished through either stepwise assembly on a solid support or by coupling and cyclization in a liquid medium.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for building the linear dipeptide precursor, Ser-Tyr or Tyr-Ser, which is then cyclized. Current time information in Bangalore, IN. The process begins with the attachment of the C-terminal amino acid to a solid support, typically a polymeric resin. lsu.edu Resins like 2-chlorotrityl chloride are often employed as they can minimize side reactions such as premature diketopiperazine formation during synthesis. eurekalert.org

The synthesis proceeds by sequential addition of the amino acids, which have their functional groups temporarily masked by protecting groups. The most common strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. eurekalert.org In this scheme, the α-amino group is protected by the base-labile Fmoc group, while the reactive side chains of serine (hydroxyl group) and tyrosine (phenolic hydroxyl group) are protected by acid-labile groups like tert-butyl (tBu). csic.es

The key steps in SPPS for the linear precursor are:

Anchoring: The first Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH) is attached to the resin.

Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), to expose the free α-amino group. mdpi.com

Coupling: The second protected amino acid (e.g., Fmoc-Ser(tBu)-OH) is activated by a coupling agent and added to the resin to form the peptide bond.

Final Deprotection: The N-terminal Fmoc group of the dipeptide is removed.

Once the linear peptide H-Ser(tBu)-Tyr(tBu)-Resin or H-Tyr(tBu)-Ser(tBu)-Resin is assembled, cyclization can be initiated. This often occurs as an intramolecular aminolysis reaction, where the free N-terminal amine attacks the ester linkage anchoring the peptide to the resin, leading to the formation of the diketopiperazine and its cleavage from the support. iris-biotech.de This spontaneous cyclization is a known side reaction in SPPS, particularly when proline is the second residue, but the principle applies to other dipeptides as well. nih.govacs.org Alternatively, the protected linear peptide can be cleaved from the resin first and then cyclized in solution.

| Parameter | Typical Reagents & Conditions |

| Solid Support | 2-Chlorotrityl chloride (2-CTC) resin, Wang resin |

| Amino Acid Protection | Nα-Fmoc; Ser(tBu), Tyr(tBu) |

| Coupling Agents | HBTU/HOBt, HATU/HOAt, DIC/OxymaPure |

| Fmoc Deprotection | 20-50% Piperidine in DMF |

| Cleavage/Cyclization | Mild acidic conditions (e.g., dilute TFA) or spontaneous cyclization |

This table presents generalized conditions for SPPS of peptides and is applicable to the synthesis of the linear precursor of CYCLO(-SER-TYR).

Solution-Phase Synthesis Techniques

Solution-phase synthesis involves carrying out all reactions in a solvent system. While it can be more labor-intensive due to the need for purification after each step, it is highly scalable. researchgate.netbeilstein-journals.org The synthesis of CYCLO(-SER-TYR) in solution typically starts with the coupling of protected serine and tyrosine derivatives to form a linear dipeptide. Current time information in Bangalore, IN.

For example, an N-protected serine derivative (e.g., Boc-Ser-OH) can be coupled with a C-protected tyrosine derivative (e.g., H-Tyr-OMe) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. beilstein-journals.org After the formation of the protected linear dipeptide (e.g., Boc-Ser-Tyr-OMe), the protecting groups at the N- and C-termini are selectively removed to yield the free dipeptide H-Ser-Tyr-OH.

The final step is the head-to-tail cyclization of the linear dipeptide. This is an intramolecular condensation reaction that is often performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Various coupling reagents can be used to facilitate this ring-closure. beilstein-journals.orgfrontiersin.org A one-pot deprotection-cyclization reaction, for instance by treating an N-Fmoc dipeptide ester with piperidine in DMF, has also been shown to be an effective method for producing diketopiperazines. researchgate.net

| Step | Typical Reagents | Purpose |

| Coupling | DCC/HOBt, EDCI/HOBt, HATU | Formation of the linear dipeptide |

| N-Deprotection | TFA (for Boc), Piperidine (for Fmoc) | Removal of N-terminal protecting group |

| C-Deprotection | LiOH, NaOH (for methyl/ethyl esters) | Saponification of C-terminal ester |

| Cyclization | PyBOP, DPPA, TBTU | Ring formation to yield the diketopiperazine |

This table outlines common reagents used in solution-phase peptide synthesis applicable to CYCLO(-SER-TYR).

Macrocyclization Techniques and Advanced Methodologies

The formation of the diketopiperazine ring in CYCLO(-SER-TYR) is a specific type of macrocyclization, often referred to as cyclodipeptide synthesis. The primary mechanism is an intramolecular nucleophilic attack of the N-terminal amine on the activated C-terminal carbonyl group (or the ester linkage to a solid support). iris-biotech.denih.gov

Diketopiperazine formation is a well-documented reaction that can occur spontaneously, especially when the linear dipeptide is heated or subjected to basic conditions. google.com Studies have shown that linear dipeptides can be converted to their cyclic counterparts in aqueous solutions under conditions considered relevant to the prebiotic Earth. google.com

Advanced methodologies often focus on improving the efficiency and purity of this cyclization step. One strategy involves using specialized linkers in SPPS that are designed to facilitate cyclative cleavage. rsc.org Another approach is the use of enzymes known as cyclodipeptide synthases (CDPSs), which naturally produce diketopiperazines from aminoacyl-tRNAs. oup.comrsc.org While specific CDPS for CYCLO(-SER-TYR) may not be widely used commercially, these enzymes demonstrate nature's efficient approach to this synthesis.

Other advanced macrocyclization techniques used for larger cyclic peptides, such as ring-closing metathesis or click chemistry, are generally not required for the synthesis of simple diketopiperazines like CYCLO(-SER-TYR) because the inherent proximity of the reactive ends of a dipeptide makes direct lactamization favorable. mdpi.com

Enantioselective Synthesis and Stereochemical Control

The stereochemistry of CYCLO(-SER-TYR) is determined by the chirality of the starting serine and tyrosine amino acids. CYCLO(-SER-TYR) can exist as four different stereoisomers: cyclo(L-Ser-L-Tyr), cyclo(D-Ser-D-Tyr), cyclo(L-Ser-D-Tyr), and cyclo(D-Ser-L-Tyr).

Achieving stereochemical control is therefore a matter of using enantiomerically pure starting materials. iris-biotech.de The synthesis must be conducted under conditions that prevent racemization, which is the loss of stereochemical integrity. Epimerization (racemization at a single stereocenter) is a known risk in peptide synthesis, particularly at the C-terminal amino acid during the activation step required for coupling or cyclization. mdpi.comnih.gov

Strategies to minimize racemization include:

Choice of Coupling Reagents: Using additives like HOBt or HOAt with carbodiimide (B86325) or uronium/aminium-based coupling agents can suppress epimerization. mdpi.com

Reaction Temperature: Performing coupling and cyclization reactions at low temperatures can reduce the rate of epimerization.

Base Selection: The choice and amount of base used during coupling and deprotection steps are critical, as bases can promote the abstraction of the α-proton, leading to racemization. nih.gov

The stereoselective synthesis of cyclic dipeptide mimetics and unnatural cyclic dipeptides has been reported, highlighting the importance of controlling the configuration of new stereocenters throughout the synthetic route. iris-biotech.deacs.org The absolute configuration of the final product is typically confirmed using analytical techniques such as chiral chromatography, NMR spectroscopy, or X-ray crystallography. iris-biotech.de

Design and Synthesis of Analogues and Derivatives

The functional groups on the serine and tyrosine side chains of CYCLO(-SER-TYR) serve as handles for chemical modification, allowing for the design and synthesis of a wide array of analogues and derivatives. These modifications can alter the compound's physical, chemical, and biological properties. nih.gov

Modification of Amino Acid Side Chains

The hydroxyl groups of both the serine (-CH₂OH) and tyrosine (-C₆H₄OH) residues are primary targets for modification.

Serine Side Chain Modification: The primary alcohol of the serine residue can be modified in several ways. A common modification in biological contexts is phosphorylation. While synthetic phosphorylation can be challenging due to the lability of the phosphoester bond, stable mimics like phosphono-amino acids can be incorporated during synthesis. researchgate.net Another significant modification is glycosylation, where a sugar moiety is attached to the hydroxyl group. The synthesis of O-glycosylated diketopiperazine analogues, such as cyclo[D-Phe-L-Ser(α/β-GlcNAc)], has been successfully achieved through solution-phase methods, demonstrating the feasibility of this modification. researchgate.net The serine side chain can also be acylated or used as an anchoring point for solid-phase synthesis. csic.esbeilstein-journals.org

Incorporation of D-Amino Acids and Unnatural Amino Acids

The substitution of L-amino acids with their D-enantiomers is a well-established strategy in peptide chemistry to confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. The incorporation of a D-amino acid can modulate the biological activity of peptides by not only increasing their metabolic stability and biological half-life but also by inducing specific conformational changes that can enhance receptor binding affinity. ekb.eg In the context of cyclic dipeptides (diketopiperazines or DKPs), the presence of D-amino acids has been shown to result in more diverse and sometimes more potent biological activities compared to their L-L counterparts. researchgate.net For instance, studies on various cyclic dipeptides have demonstrated that those containing D-amino acids can exhibit stronger antibacterial or anticancer activities. researchgate.net

While specific studies detailing the synthesis and activity of cyclo(-D-Ser-L-Tyr), cyclo(-L-Ser-D-Tyr), or cyclo(-D-Ser-D-Tyr) are not extensively documented in the reviewed literature, the general principles of peptide chemistry suggest that such analogs would be accessible through standard solid-phase or solution-phase synthesis methodologies. smolecule.commdpi.com The synthesis would involve using the appropriately protected D-amino acid derivatives during the peptide coupling and subsequent cyclization steps.

The incorporation of unnatural amino acids—those not among the 20 common proteinogenic amino acids—represents another powerful tool to modify the properties of cyclo(-Ser-Tyr). uniupo.it These modifications can introduce novel functionalities, steric constraints, or altered electronic properties. Examples of unnatural amino acids that could be incorporated include:

Homologues of Serine or Tyrosine: Such as homoserine or homotyrosine, which would alter the side-chain length and flexibility.

Fluorinated Amino Acids: Introducing fluorine atoms into the tyrosine ring can modify its electronic properties and hydrophobicity, potentially influencing binding interactions.

Constrained Amino Acids: Bicyclic or other conformationally restricted amino acids could be used to lock the peptide backbone into a specific conformation. google.com

The synthesis of such analogs would follow established protocols for incorporating unnatural amino acids into peptides, often requiring the custom synthesis of the desired amino acid building block with appropriate protecting groups for peptide synthesis. uniupo.it

Table 1: Potential Analogs of Cyclo(-Ser-Tyr) with D-Amino Acids and Unnatural Amino Acids

| Analog Name | Type of Modification | Potential Advantage |

| cyclo(-D-Ser-L-Tyr) | D-Amino Acid Incorporation | Increased enzymatic stability, altered conformation |

| cyclo(-L-Ser-D-Tyr) | D-Amino Acid Incorporation | Increased enzymatic stability, altered conformation |

| cyclo(-L-Ser-p-F-Tyr) | Unnatural Amino Acid | Modified electronic properties, altered binding affinity |

| cyclo(-hSer-L-Tyr) | Unnatural Amino Acid | Altered side-chain flexibility and length |

Backbone Modifications and Peptidomimetics (e.g., Triazole, Tetrazole, Alkene Isosteres)

Peptidomimetics are compounds designed to mimic peptides but with altered molecular structures to improve drug-like properties. A key strategy in peptidomimetic design is the replacement of the labile amide bond with more stable isosteres. nih.gov This approach can be applied to cyclo(-Ser-Tyr) to enhance its stability and constrain its conformation.

Triazole Isosteres: The 1,2,3-triazole ring is an excellent mimic of the trans-amide bond, offering similar steric and electronic properties while being resistant to proteolytic cleavage. nih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for creating 1,4-disubstituted triazoles. rsc.org In the context of cyclo(-Ser-Tyr), one of the amide bonds could be replaced by a triazole moiety. For example, the synthesis of a cyclo(-Ser-Ψ[triazole]-Tyr) analog would involve synthesizing a linear precursor containing an azide (B81097) at one terminus and an alkyne at the other, followed by an intramolecular CuAAC reaction to effect cyclization. rsc.orgresearchgate.net This strategy has been successfully used to synthesize strained cyclic peptides that are difficult to obtain via traditional lactamization. rsc.org

Tetrazole Isosteres: The 1,5-disubstituted tetrazole ring is recognized as a surrogate for the cis-amide bond. rsc.org While less common than the trans conformation, the ability to enforce a cis geometry can be a powerful tool for conformational control. The synthesis of tetrazole-containing peptidomimetics can be more complex but offers a unique way to explore the conformational space of cyclo(-Ser-Tyr). rsc.org

Alkene Isosteres: An alkene (C=C) double bond can also serve as a non-hydrolyzable isostere of the peptide bond. vt.eduresearchgate.net Specifically, a trans-alkene can mimic the geometry of a trans-peptide bond. niph.go.jp The synthesis of an alkene isostere within the cyclo(-Ser-Tyr) backbone, for instance, creating a Ser-Ψ[(E)-CH=CH]-Tyr mimic, would involve multi-step organic synthesis to prepare the dipeptide isostere building block, followed by incorporation into the peptide and cyclization. vt.eduresearchgate.net These isosteres remove the hydrogen-bonding capability of the amide bond, which can be used to probe the importance of specific hydrogen bonds for biological activity. niph.go.jp

Table 2: Backbone Modifications for Cyclo(-Ser-Tyr) Analogs

| Isostere | Amide Bond Mimicked | Key Feature | Synthetic Approach |

| 1,4-disubstituted 1,2,3-Triazole | trans | Enzymatically stable, similar dipole moment | Intramolecular CuAAC ("Click Chemistry") |

| 1,5-disubstituted Tetrazole | cis | Enforces cis conformation, stable | Multi-step synthesis followed by cyclization |

| (E)-Alkene | trans | Non-hydrolyzable, removes H-bond donor/acceptor | Synthesis of alkene dipeptide isostere unit |

Chemical Stability and Degradation Pathways

The chemical stability of cyclo(-Ser-Tyr) is a critical factor for its potential applications. Like other peptides, it is susceptible to degradation under various conditions, primarily through hydrolysis and oxidation. smolecule.com The cyclic structure generally confers greater stability compared to linear peptides, but the constituent amino acids, serine and tyrosine, introduce specific vulnerabilities. smolecule.comchemimpex.com

Hydrolytic Stability: Cyclo(-Ser-Tyr) is susceptible to hydrolysis of its two amide bonds, particularly under acidic or basic conditions, which would lead to the opening of the diketopiperazine ring and the eventual release of the constituent serine and tyrosine amino acids. smolecule.comencyclopedia.pub The rate of hydrolysis is pH-dependent. The hydroxyl group of the serine side chain can act as an intramolecular nucleophile, attacking the adjacent amide carbonyl and facilitating the cleavage of the peptide backbone, a process that has been observed in linear peptides containing serine. encyclopedia.pub While the constrained geometry of the diketopiperazine ring may influence the rate of this reaction, it remains a potential degradation pathway.

Oxidative Stability: The tyrosine residue is a primary site for oxidation. encyclopedia.pubbachem.com The phenol (B47542) side chain is susceptible to oxidation by various reactive oxygen species, which can lead to the formation of phenoxyl radicals. smolecule.com This can result in the formation of dityrosine (B1219331) cross-links (dimerization) or other oxidized species, potentially altering the compound's biological activity. bachem.comrsc.org The oxidation can be catalyzed by metal ions or induced by light. encyclopedia.pub

Thermal Stability: Studies on the thermal decomposition of linear dipeptides have shown that they can undergo an intramolecular cyclization upon heating to form the corresponding cyclic dipeptide (diketopiperazine), often in a solid-state reaction that is efficient and stereospecific. uoguelph.ca For the already cyclic cyclo(-Ser-Tyr), heating would likely lead to decomposition and potential polymerization rather than further cyclization. uoguelph.ca The thermal stability of cyclic dipeptides is influenced by factors such as the nature of the side chains and the crystal packing hydrogen bond network; bulkier side groups can sometimes decrease thermal stability. uoguelph.ca

Table 3: Summary of Chemical Stability for Cyclo(-Ser-Tyr)

| Degradation Pathway | Susceptible Moiety | Conditions | Potential Products |

| Hydrolysis | Diketopiperazine amide bonds | Acidic or basic pH | L-Seryl-L-Tyrosine (linear), Serine, Tyrosine |

| Oxidation | Tyrosine phenol side chain | Presence of oxidants (e.g., ROS, metal ions), light | Dityrosine adducts, quinone-like species |

| Thermal Degradation | Entire molecule | High temperatures | Complex mixture of decomposition products, polymers |

Structural Elucidation and Conformational Analysis

Conformational Studies of the Diketopiperazine Ring

The conformation of the DKP ring can be described by its endocyclic torsion angles (dihedral angles) and puckering parameters. nih.gov The main backbone dihedral angles are φ (rotation around the N-Cα bond), ψ (rotation around the Cα-C' bond), and ω (rotation around the C'-N peptide bond). In a cyclic dipeptide, the two peptide bonds (ω) are constrained to a cis conformation (ω ≈ 0°), which is a defining feature of the DKP ring. nih.govresearchgate.net

The DKP ring can theoretically adopt several conformations, most commonly a planar form, a chair form, or various boat/twist-boat forms. nih.govacs.org The substituents on the α-carbons play a crucial role in determining the most stable conformation. While bulky residues often induce a puckered boat-like structure to minimize steric hindrance, the finding that the ring in Cyclo(-l-Ser-l-Tyr) is nearly planar suggests that the φ and ψ dihedral angles are also close to 0°. nih.gov This planarity indicates minimal puckering of the ring, with all six ring atoms lying close to a common plane.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Cyclo(-Ser-Tyr) |

| Cyclo(l-Pro-l-Tyr) |

| L-Tyrosine |

| Cyclo(l-Cys-d-Cys) |

| Serine |

Influence of Chirality on Conformation

The incorporation of an amino acid with a different configuration (e.g., changing from an L-amino acid to a D-amino acid) can have profound effects on the peptide's conformation. sci-hub.se This inversion of a side chain's vector can alter the puckering of the DKP ring to minimize steric hindrance and optimize intramolecular interactions. nih.govsci-hub.se For instance, studies on different isomers of cyclo(Ala-Ala) show a stark contrast: the L,L-isomer has a puckered, twist-boat structure, whereas the D,L-isomer exhibits a nearly planar DKP ring. nih.gov This strong dependence of structure on chirality is also reported for cyclo(Tyr-Tyr), where it is explained by stabilizing interactions. nih.gov

In hetero-dipeptides like CYCLO(-SER-TYR), four different stereoisomers are possible: L-Ser-L-Tyr, D-Ser-D-Tyr, L-Ser-D-Tyr, and D-Ser-L-Tyr. While the L,L and D,D isomers are enantiomers and would be expected to have mirror-image conformations, the L,D and D,L diastereomers will have distinct conformational preferences. Crystal structure analysis of various cyclic dipeptides shows that those with opposing chirality often have nearly planar DKP rings. nih.gov Specifically, cyclo(L-Ser-L-Tyr) has been reported to adopt a nearly planar conformation. nih.gov The substitution of an L-amino acid with its D-amino acid counterpart results in a conformational change that can confer different properties. core.ac.uk

| Peptide | Ring Conformation |

|---|---|

| cyclo(L-Ser-L-Tyr) | Nearly planar |

| cyclo(L-Ser-L-Ser) | Planar |

| cyclo(d-Ala-L-Ala) | Nearly planar (chair) |

| cyclo(L-Ala-L-Ala) | Puckered (twist-boat) |

| cyclo(Gly-L-Tyr) | Flagpole boat |

Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The conformational landscape of CYCLO(-SER-TYR) is further defined by a delicate balance of intramolecular non-covalent interactions. These interactions are critical for stabilizing specific folded geometries.

Hydrogen Bonding: The serine and tyrosine side chains, both containing hydroxyl (-OH) groups, can act as hydrogen bond donors. These groups can form intramolecular hydrogen bonds with the carbonyl oxygen atoms of the DKP ring or the nitrogen atom of the tyrosine indole (B1671886) ring. Intramolecular hydrogen bonds are known to be highly important for stabilizing particular conformations, often resulting in planar, six-membered ring systems. cambridgemedchemconsulting.com The interplay of multiple hydrogen bonds can create a network that significantly restricts the conformational freedom of the molecule. chemrxiv.orgresearchgate.net

π-π Stacking: The aromatic ring of the tyrosine residue is a key feature enabling π-π stacking interactions. This can occur between the tyrosine side chain and the planar amide bond regions of the DKP ring. itjfs.comcambridgemedchemconsulting.com In cyclic dipeptides with aromatic side chains, there is a strong propensity for the aromatic substituent to fold over the DKP ring, maximizing this interaction. itjfs.com This type of interaction is a significant stabilizing force. The strength of π-π stacking can be influenced by other factors, such as the presence of hydrogen bonds, which can alter the electron density of the aromatic ring. rsc.org Tyrosine and Phenylalanine are the amino acids that predominate when it comes to π-stacking interactions. cambridgemedchemconsulting.com

Computational Structural Biology

To navigate the complex conformational space of CYCLO(-SER-TYR), researchers employ a suite of computational tools. These methods provide insights into the structure, stability, and dynamics of the molecule at an atomic level.

Quantum Chemical Calculations (e.g., DFT, Ab-initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab-initio methods, are fundamental tools for investigating the electronic structure of molecules. q-chem.comumk.pl These first-principles approaches are used to determine the optimized geometries of different conformers and to calculate their relative energies with high accuracy. molpro.net

For cyclic dipeptides, DFT calculations using functionals like B3LYP and wb97xd with basis sets such as 6-311++G(d,p) have been successfully used to interpret experimental infrared (IR) and Raman spectra. researchgate.net By calculating the potential energy distribution (PED), vibrational modes can be assigned to specific molecular motions. researchgate.net Such studies have been performed on related compounds like cyclo(Tyr-Tyr) and cyclo(Ala-His). researchgate.net These methods allow for the characterization of stationary points on the potential energy surface, confirming them as energy minima. scirp.org While DFT is powerful, in practice, the accuracy of the results depends on the approximation used for the exchange-correlation functional. umk.pl

Molecular Dynamics Simulations

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of CYCLO(-SER-TYR) over time. MD simulations model the movements of atoms and molecules based on a classical force field, providing a detailed picture of conformational changes, flexibility, and interactions with the solvent. nih.govmduse.com

A critical aspect revealed by MD simulations is the profound effect of the solvent on peptide conformation. capes.gov.br For example, a study on cyclo(L-Tyr-L-Tyr) in aqueous solution showed that while the solvent did not significantly alter the calculated spectral properties of a single conformer, it was essential for determining the relative energies of different conformers and promoting transitions between them. capes.gov.br Simulations can reveal multiple stable conformers that are populated in solution, which would be missed by a single-structure analysis. capes.gov.br Recent advances have even combined MD simulations with machine learning to predict entire structural ensembles of cyclic peptides with high efficiency and accuracy. rsc.org

Conformational Search Algorithms (e.g., CREST, ConfBuster++)

Given the torsional complexity of cyclic molecules, a systematic exploration of all possible conformations is computationally prohibitive. Conformational search algorithms are specialized tools designed to efficiently sample the vast conformational space and identify low-energy structures. pnas.orgpnas.org

Biological Roles and Mechanisms of Action

Biosynthetic Pathways and Natural Occurrence

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a widespread class of secondary metabolites produced by a variety of organisms, including bacteria, fungi, plants, and animals. mdpi.com These compounds are noted for their high stability, resistance to proteases, and conformational rigidity, which allows for specific interactions with biological targets. mdpi.com CYCLO(-SER-TYR) is a specific CDP composed of the amino acids serine and tyrosine.

Role as a Precursor in Mycotoxin Biosynthesis (e.g., Sirodesmin)

The primary context in which CYCLO(-SER-TYR) is studied is its role as a key intermediate in the biosynthesis of mycotoxins, particularly sirodesmin. smolecule.com Sirodesmin PL is a phytotoxin produced by the fungus Leptosphaeria maculans, the causal agent of blackleg disease in canola. researchgate.net This toxin belongs to the epipolythiodioxopiperazine (ETP) class of fungal metabolites, which are synthesized from serine and tyrosine. biorxiv.org

Early biosynthetic studies proposed a pathway where L-tyrosine and L-serine first undergo condensation to form the cyclic dipeptide CYCLO(-SER-TYR). researchgate.netcdnsciencepub.com This was supported by experiments showing the incorporation of 14C-labelled cyclo-L-Tyr-L-Ser into sirodesmin PL. researchgate.net Following the formation of the cyclodipeptide, the pathway was thought to involve isoprenylation with dimethylallylpyrophosphate (DMAPP) to create phomamide, a direct precursor to sirodesmin PL. cdnsciencepub.com

However, more recent research has refined this model. It is now suggested that the initial step is the prenylation of L-tyrosine, catalyzed by the enzyme SirD, a tyrosine O-prenyltransferase. researchgate.net The resulting product, 4-O-dimethylallyl-L-Tyr, then undergoes condensation with L-serine in a reaction catalyzed by a non-ribosomal peptide synthase (NRPS) called SirP, directly forming phomamide. researchgate.netusask.ca This suggests that the biosynthesis of phomamide likely proceeds through the coupling of prenyl-tyrosine with serine, rather than the prenylation of a pre-formed CYCLO(-SER-TYR) ring. usask.ca

Enzymatic Modifications and Fungal Metabolism

The biosynthesis of complex fungal metabolites from CYCLO(-SER-TYR) precursors involves a series of specific enzymatic modifications. In fungi, the synthesis of the cyclodipeptide core structure is catalyzed by non-ribosomal peptide synthetases (NRPSs). mdpi.com These large, multi-domain enzymes are common in fungi for producing peptide-based secondary metabolites. asm.orgnih.gov

In the sirodesmin PL pathway, specific enzymes have been identified. researchgate.net

SirD: A tyrosine O-prenyltransferase that catalyzes the first pathway-specific step: the prenylation of L-tyrosine. researchgate.net

SirP: A non-ribosomal peptide synthase that catalyzes the condensation of 4-O-dimethylallyl-L-Tyr with L-serine. researchgate.net

Following the formation of the core structure, further enzymatic modifications, such as the introduction of a sulfur bridge, are necessary to produce the final sirodesmin toxin. biorxiv.org The ETP class of mycotoxins is defined by this characteristic sulfur-bridged dioxopiperazine ring. biorxiv.org Fungi possess a range of enzymes, including cytochrome P450 monooxygenases, that can catalyze such complex transformations on secondary metabolites. mdpi.com

Isolation from Microbial and Plant Sources

Cyclic dipeptides are widely distributed in nature. mdpi.com They have been isolated from various microbial sources, including bacteria and fungi, as well as from plants and processed foods. mdpi.comresearchgate.netitjfs.com While CYCLO(-SER-TYR) is primarily identified as an intermediate in fungal metabolic pathways, its constituent amino acids, serine and tyrosine, are ubiquitous. uq.edu.austudiesinmycology.org

The natural occurrence of structurally similar CDPs is well-documented. For instance, proline-containing CDPs like cyclo(Pro-Tyr) have been isolated from Streptomyces sp. and are known to be produced by plant-associated bacteria such as Pseudomonas aeruginosa. mdpi.comitjfs.comoup.comnih.gov Other cyclodipeptides have been found in diverse sources ranging from fermented foods to marine bacteria. itjfs.comresearchgate.net

The table below summarizes the isolation of various cyclodipeptides from natural sources, illustrating the broad distribution of this class of compounds.

| Cyclodipeptide | Natural Source(s) | Reference(s) |

| Cyclo(Pro-Tyr) | Bacillus velezensis, Pseudomonas aeruginosa, Streptomyces sp. | mdpi.comnih.govnih.govnih.gov |

| Cyclo(Phe-Pro) | Lactobacillus plantarum, P. alcaligenes, P. fluorescens | itjfs.com |

| Cyclo(Leu-Pro) | Lactic acid bacteria from kimchi | itjfs.com |

| Cyclo(His-Pro) | Isolated from various microbial sources | itjfs.com |

| Cyclo(Trp-Ser) | Marine bacterium Rheinheimera aquimaris | researchgate.net |

| Cyclo(Pro-Val) | Pseudomonas aeruginosa | mdpi.comoup.com |

| Cyclo(Phe-Tyr) | Roasted cocoa beans, coffee | itjfs.com |

| Malpicyclins | Fungus Mortierella alpina | asm.org |

While direct isolation of CYCLO(-SER-TYR) from a wide range of sources is not extensively reported, its existence as a biosynthetic intermediate in fungi like Leptosphaeria maculans confirms its natural occurrence. researchgate.netcdnsciencepub.com

Molecular Interactions and Cellular Effects

The biological effects of molecules are dictated by their interactions with cellular components like receptors and enzymes. The functional groups of CYCLO(-SER-TYR)—the hydroxyl groups of both serine and tyrosine and the aromatic ring of tyrosine—provide the potential for diverse molecular interactions, including hydrogen bonding and hydrophobic interactions. rsc.org

Receptor Binding and Ligand Interactions

Direct studies on the receptor binding profile of CYCLO(-SER-TYR) are limited in available literature. However, research on structurally related cyclic peptides provides significant insight into how this class of molecules can interact with protein receptors. The constrained cyclic structure often leads to higher binding affinity and specificity compared to linear peptides. mdpi.com

For example, studies on other cyclic peptides have demonstrated potent and specific binding to a range of receptors. These interactions are typically mediated by a combination of hydrogen bonds, hydrophobic interactions, and salt bridges between the peptide's functional groups and amino acid residues in the receptor's binding pocket.

The table below details the observed interactions for several cyclic peptides, highlighting the types of molecular forces involved.

| Cyclic Peptide/Analog | Target Receptor | Key Interacting Residues/Forces | Reference(s) |

| Cyclo(L-pro-L-tyr) | Estrogen Receptor Alpha | Hydrogen bonds with LEU46, GLY521; Hydrophobic interactions. | brazilianjournals.com.br |

| Cyclodal (cyclic tetrapeptide) | μ Opioid Receptor | Salt bridges with Asp127 and Glu229. | researchgate.net |

| FC131 (cyclic pentapeptide) | CXCR4 | Interactions with Asp187 and Asp171. | kyoto-u.ac.jp |

| Flurbiprofen (NSAID) | Cyclooxygenase (COX) | Polar interactions between the ligand's carboxyl group and Arg120 or Tyr355 in the active site. | iucr.org |

These examples show that the tyrosine residue, present in CYCLO(-SER-TYR), is frequently involved in important binding interactions. Its hydroxyl group can act as a hydrogen bond donor or acceptor, while its aromatic ring can participate in hydrophobic or π-stacking interactions within a receptor's active site. rsc.orgnih.gov

Enzyme Inhibition Studies (e.g., RNA Polymerase II, CYP121)

While not always a direct inhibitor itself, CYCLO(-SER-TYR) is biochemically linked to the inhibition of crucial enzymes through its metabolic product, sirodesmin.

RNA Polymerase II: Eukaryotic RNA polymerase II (Pol II) is the enzyme responsible for transcribing DNA into messenger RNA (mRNA). wikipedia.org Its activity is essential for gene expression and is regulated by a variety of factors, including post-translational modifications of its C-terminal domain (CTD), which contains repeats of the sequence Tyr-Ser-Pro-Thr-Ser-Pro-Ser. mdpi.comembopress.org The mycotoxin sirodesmin, which is biosynthesized from CYCLO(-SER-TYR) precursors, is a potent inhibitor of RNA polymerase II. smolecule.com This inhibition is a key mechanism of its toxicity. smolecule.com While CYCLO(-SER-TYR) is the precursor, it is the final, structurally complex sirodesmin molecule that directly exerts the inhibitory effect on the enzyme.

CYP121: Cytochrome P450 enzymes are a large family of proteins involved in metabolism. CYP121 from Mycobacterium tuberculosis (Mtb) is essential for the bacterium's viability, making it an attractive target for new anti-tuberculosis drugs. nih.govupm.edu.mynih.gov CYP121 catalyzes the formation of a C-C bond between the two tyrosine residues of the cyclic dipeptide cyclo(L-Tyr-L-Tyr) (cYY) to produce mycocyclosin. nih.govacs.org

Although CYCLO(-SER-TYR) is not the substrate for this enzyme, extensive inhibition studies have been performed on CYP121 using analogs of its natural substrate, cYY. These studies are relevant for understanding how cyclodipeptides interact with enzyme active sites.

Inhibitor Design: Researchers have synthesized cYY analogs, including those with acetylene (B1199291) substitutions, to act as mechanism-based inhibitors of CYP121. nih.gov

Binding Interactions: Studies with cYY analogues like cyclo(L-DOPA-L-Tyr) and cyclo(L-Tyr-L-Trp) show that they bind to the CYP121 active site and inhibit the transformation of the natural substrate, cYY. cardiff.ac.uk Common binding patterns involve the diketopiperazine (DKP) ring interacting with residues of the B-helix and a heme propionate (B1217596) chain, while the hydroxyl groups of the tyrosyl moieties are localized between helices F and G. cardiff.ac.uk Azole-containing compounds are also known to be potent inhibitors, likely through interaction of the azole nitrogen with the heme iron in the enzyme's active site. nih.govupm.edu.my

Modulation of Ion Channels (e.g., Calcium Channels)

While direct studies on the interaction of CYCLO(-SER-TYR) with specific ion channels are limited, research on related cyclic dipeptides suggests a potential for this class of compounds to modulate ion channel activity. researchgate.net Cyclic dipeptides, in general, have been noted for their capacity to inhibit calcium channels. researchgate.net

Preliminary investigations using the whole-cell patch-clamp technique on other histidine-containing diketopiperazines, such as cyclo(His-Tyr), have indicated an ability to block both sodium and calcium ion channels. researchgate.net Further studies on cyclo(Tyr-Tyr) and cyclo(Pro-Tyr) revealed reversible and irreversible blockade of L-type calcium channels, respectively. researchgate.net Additionally, some Caryophyllaceae-type cyclopeptides have been reported to exhibit Ca2+ antagonism. nih.gov These findings in structurally similar molecules suggest that CYCLO(-SER-TYR) may also possess ion channel modulatory properties, though specific research is required to confirm this hypothesis.

Interactions with Transport Systems (e.g., Oligopeptide Transporters)

Research has demonstrated that CYCLO(-SER-TYR) interacts with and is transported by the oligopeptide transporter system. A study on its intestinal absorption in rats revealed that, unlike its linear form, the cyclic peptide is stable enough to be transported across the intestinal wall. core.ac.uknih.gov The absorption of CYCLO(-SER-TYR) was found to be concentration-dependent and was significantly reduced in the presence of known oligopeptide transporter substrates like glycylsarcosine (B1347041) and cephalexin. nih.gov

The transport process is also sensitive to temperature and metabolic inhibitors, further indicating an active, carrier-mediated mechanism. nih.gov Kinetic analysis of CYCLO(-SER-TYR) absorption yielded a Michaelis-Menten constant (Km) of 19.8 µM and a maximum velocity (Vmax) of 0.295 nmol min⁻¹ cm⁻¹. nih.gov These results strongly indicate that CYCLO(-SER-TYR) is a substrate for the oligopeptide transporter, which plays a major role in its transport across the intestinal mucosa. core.ac.uknih.gov

Effects on Cell Lines (In Vitro Studies)

While direct in vitro studies on the effects of CYCLO(-SER-TYR) on specific cell lines were not detailed in the provided search results, a wide range of other cyclic dipeptides have been evaluated for their cytotoxic and antiproliferative activities against various cancer cell lines. These studies provide context for the potential biological activities of this class of compounds.

For instance, cyclo(His-Phe) has demonstrated significant anti-tumor activity, particularly reducing the viability of cervical carcinoma (HeLa) cells. researchgate.net Other related compounds have shown inhibitory effects on a variety of cell lines, as detailed in the table below.

| Cyclic Dipeptide | Cell Line(s) Affected | Observed Effect | Reference |

|---|---|---|---|

| cyclo(His-Phe) | HeLa (cervical), WHCO3 (esophageal), MCF-7 (breast) | Reduced cell viability, especially in HeLa cells. | researchgate.net |

| cyclo(Tyr-Cys) | HeLa (cervical), MCF-7 (breast), HT-29 (colon) | Antitumor activity at >100 μM. | itjfs.comitjfs.com |

| cyclo(Phe-Pro) | MCF-7 (breast), HeLa (cervical), HT-29 (colon) | Inhibited cancer cell growth (1–5 µM) and induced apoptosis in HT-29 cells. | itjfs.comitjfs.com |

| cyclo(Pro-Arg) | HeLa (cervical) | Antitumor activity with an IC50 value of 50 μg/mL. | itjfs.comitjfs.com |

| cyclo(Tyr-Phe) | A549 (lung) | Significantly inhibited growth by inducing apoptosis. | itjfs.comitjfs.com |

| cyclo(Pro-Tyr) | HepG2 (liver) | Dose-dependent cytotoxicity; potential to treat liver cancer. | itjfs.comnih.govnih.gov |

| Yunnanin C | J774.A1 (murine macrophage), WEHI-164 (murine fibrosarcoma), HEK-293 (human epithelial kidney) | Antiproliferative activities with IC50 values from 2.1 to 7.5 µg/mL. | nih.gov |

Diverse Biological Activities Investigated

Antimicrobial Properties (Antibacterial, Antifungal)

The antimicrobial potential of CYCLO(-SER-TYR) has been investigated, though the findings are somewhat inconclusive. smolecule.com One study noted that the compound exhibited weak antifungal activity against certain fungal strains. smolecule.com However, more extensive research is needed to confirm these initial observations. smolecule.com It is also known to be a precursor molecule in the biosynthesis of sirodesmin, a mycotoxin produced by some fungal species. smolecule.com

In contrast, other cyclic dipeptides have demonstrated more definitive antimicrobial effects. For example, cyclo(His-Tyr) has shown notable antibacterial activity, and both it and cyclo(His-Phe) displayed excellent antifungal activity. researchgate.net

| Cyclic Dipeptide | Activity Type | Target Organism(s) | Reference |

|---|---|---|---|

| cyclo(His-Tyr) | Antibacterial & Antifungal | Not specified | researchgate.net |

| cyclo(His-Phe) | Antifungal | Not specified | researchgate.net |

| Cyclo(Phe-Tyr) | Antibacterial | S. aureus, S. epidermis | researchgate.net |

| cyclo(Pro-Tyr), cyclo(Pro-Leu), cyclo(Pro-Phe) | Antibacterial | P. aeruginosa, S. aureus, B. subtilis, E. coli | itjfs.comitjfs.com |

| cyclo(Pro-Tyr) | Antifungal | Botrytis cinerea (potent inhibitor) | nih.gov |

| cyclo(Phe-Hyp), cyclo(Ala-Hyp), cyclo(Leu-Hyp) | Antifungal | Not specified | acs.org |

Neurobiological Activity and Neuroprotection Mechanisms

CYCLO(-SER-TYR) has been identified as a compound of interest for its potential neuroprotective effects and has been investigated within the context of neurodegenerative conditions such as Alzheimer's and Parkinson's disease. ontosight.ai However, comprehensive studies are still needed to fully elucidate its mechanisms of action. ontosight.ai The presence of a tyrosine residue is significant, as tyrosine is a natural precursor to key neurotransmitters like dopamine (B1211576) and norepinephrine. smolecule.com

Studies on related cyclic dipeptides provide insight into possible neuroprotective pathways. For example, cyclo(His-Pro) has been shown to protect against oxidative damage by activating the Nrf2 signaling pathway. nih.gov This pathway plays a crucial role in cellular defense against oxidative stress, a key factor in neurodegeneration. nih.gov The amino acid tyrosine itself is known to have potential antioxidant activity. acs.org In the context of Alzheimer's disease, both serine and tyrosine are potential sites for the phosphorylation of the tau protein, a process that is dysregulated in the disease state. acs.org These findings suggest that the neuroprotective potential of CYCLO(-SER-TYR) could be linked to antioxidant and neuromodulatory activities, though further research is necessary.

Anti-inflammatory Pathways

The potential anti-inflammatory effects of CYCLO(-SER-TYR) have been noted, although detailed mechanistic studies are pending. ontosight.ai Research on the related compound cyclo(Ser-Hyp) has also indicated anti-inflammatory activity. acs.org

Significant insights can be drawn from the well-documented anti-inflammatory mechanisms of cyclo(His-Pro). This related dipeptide has been shown to exert its effects by modulating key inflammatory signaling pathways. nih.gov Specifically, cyclo(His-Pro) suppresses the pro-inflammatory NF-κB signaling pathway. nih.gov It achieves this through the activation of the Nrf2/heme oxygenase-1 pathway, which has a dual function of providing antioxidant defense and attenuating inflammation. nih.gov By activating Nrf2, cyclo(His-Pro) inhibits the nuclear accumulation of NF-κB and consequently down-regulates NF-κB target genes like cyclooxygenase-2 (COX-2) and matrix metalloproteinase 3. nih.gov This established mechanism for a similar cyclic dipeptide provides a strong hypothetical framework for the potential anti-inflammatory action of CYCLO(-SER-TYR).

Antioxidant Mechanisms

Cyclo(-Ser-Tyr) is a cyclic dipeptide (CDP) with potential antioxidant properties, largely attributed to its constituent amino acids, serine and tyrosine. ontosight.aichemimpex.com The primary mechanism behind its antioxidant activity is free radical scavenging. The phenolic hydroxyl group on the tyrosine residue is a key functional group in this process. cymitquimica.com This group can donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating the damaging chain reactions they initiate. cymitquimica.comnih.gov The presence of high levels of ROS can lead to oxidative stress, a condition implicated in cellular damage and various diseases. nih.govmdpi.com

Anti-quorum Sensing Activity

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation, making it a promising target for novel antimicrobial agents. nih.gov While direct studies on the anti-QS activity of Cyclo(-Ser-Tyr) are limited, extensive research on structurally similar cyclic dipeptides provides a strong basis for its potential role as a QS inhibitor.

Cyclic dipeptides, particularly those isolated from marine bacteria and fungi, have been shown to interfere with QS systems in pathogenic bacteria like Pseudomonas aeruginosa and Chromobacterium violaceum. nih.govnih.gov For example, Cyclo(Trp-Ser), isolated from the marine bacterium Rheinheimera aquimaris, effectively inhibits the production of the QS-regulated pigment violacein (B1683560) in C. violaceum CV026 by up to 67%. nih.govmdpi.com It also significantly reduces the production of virulence factors in P. aeruginosa PA01, including pyocyanin (B1662382) (65% reduction), elastase (40% reduction), and biofilm formation (59.9% reduction). nih.govresearchgate.net Similarly, Cyclo(L-Tyr-L-Pro), from the marine fungus Penicillium chrysogenum, decreased violacein production by 79% and inhibited pyocyanin, protease, and elastase production in P. aeruginosa. nih.gov

The primary mechanism for this anti-QS activity is believed to be the competitive binding of the cyclic dipeptide to the bacterial QS receptor proteins (e.g., LasR in P. aeruginosa or CviR in C. violaceum). nih.govnih.gov Molecular docking studies have shown that these CDPs can fit into the same binding pocket as the native acyl-homoserine lactone (AHL) signal molecules. nih.govmdpi.com By occupying the receptor site, the CDP prevents the natural autoinducer from binding and activating the transcription of downstream virulence genes. nih.govmdpi.com Given the structural similarities, Cyclo(-Ser-Tyr) is hypothesized to exert anti-QS effects through a comparable mechanism of receptor antagonism.

| Cyclic Dipeptide | Target Organism | Inhibited Virulence Factor | Percentage Inhibition | Reference |

|---|---|---|---|---|

| Cyclo(Trp-Ser) | C. violaceum CV026 | Violacein | 67% | nih.gov |

| Cyclo(Trp-Ser) | P. aeruginosa PA01 | Pyocyanin | 65% | researchgate.net |

| Cyclo(Trp-Ser) | P. aeruginosa PA01 | Elastase | 40% | researchgate.net |

| Cyclo(Trp-Ser) | P. aeruginosa PA01 | Biofilm Formation | 59.9% | researchgate.net |

| Cyclo(L-Tyr-L-Pro) | C. violaceum CV026 | Violacein | 79% | nih.gov |

| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PA01 | Pyocyanin | 41% | nih.gov |

| Cyclo(L-Pro-L-Phe) | P. aeruginosa PAO1 | Pyocyanin | 73% | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound like Cyclo(-Ser-Tyr) influences its biological activities. These studies help in identifying the key molecular features responsible for its effects and guide the design of more potent and selective analogs.

Identification of Key Pharmacophores

A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for biological activity. For cyclic dipeptides, key pharmacophoric elements include the side chains of the constituent amino acids and the conformation of the diketopiperazine ring. nih.gov

For Cyclo(-Ser-Tyr), the following features are considered key pharmacophores:

The Tyrosine Side Chain : The phenolic hydroxyl group and the aromatic ring are critical. The hydroxyl group can participate in hydrogen bonding and is crucial for antioxidant activity. cymitquimica.com The aromatic ring can engage in π-π stacking and hydrophobic interactions with target receptors, such as the binding pockets of QS proteins. cymitquimica.comscialert.net

The Serine Side Chain : The primary hydroxyl group of the serine residue is another important site for hydrogen bonding, potentially influencing solubility and target interaction. nih.gov

The Diketopiperazine (DKP) Ring : This rigid cyclic backbone constrains the peptide's conformation, which can lead to higher receptor selectivity and improved metabolic stability compared to linear peptides. researchgate.netresearchgate.net The cis/trans isomerization of the peptide bonds within the ring can also influence the spatial orientation of the side chains and thus the biological activity. nih.gov

Studies on related compounds have highlighted the importance of these features. For instance, research comparing Cyclo(L-Pro-L-Tyr), Cyclo(L-Hyp-L-Tyr), and Cyclo(L-Pro-L-Phe) revealed that the presence and position of hydroxyl groups significantly impact anti-QS activity and cytotoxicity. nih.gov The absence of hydroxyl groups in Cyclo(L-Pro-L-Phe) resulted in higher inhibition of some virulence factors, suggesting that hydrophobicity can also be a driving factor for activity. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acsmedchem.org While specific QSAR models for Cyclo(-Ser-Tyr) are not prominently featured in the literature, the methodology is widely applied to similar classes of natural products. mdpi.com

A QSAR study on Cyclo(-Ser-Tyr) analogs would involve several steps:

Data Set Generation : A series of Cyclo(-Ser-Tyr) derivatives would be synthesized with systematic modifications (e.g., substituting the serine or tyrosine with other amino acids, altering stereochemistry, or modifying the side chains).

Activity Measurement : The biological activity of each analog (e.g., antioxidant capacity or anti-QS potency) would be measured experimentally.

Descriptor Calculation : Various physicochemical properties (descriptors), such as hydrophobicity, electronic properties, and steric parameters, would be calculated for each molecule.

Model Development : Statistical methods, like multilinear regression, are used to build a model that correlates the calculated descriptors with the observed biological activity. mdpi.com

Such models can predict the activity of new, unsynthesized compounds and provide insight into the molecular properties that are most important for the desired biological effect. For example, a QSAR model might reveal that a certain level of hydrophobicity combined with the presence of a hydrogen bond donor at a specific position leads to optimal anti-QS activity.

Rational Design Based on SAR Data

Rational design uses the information gathered from SAR and QSAR studies to create new molecules with improved properties, such as enhanced potency, greater selectivity, or better metabolic stability. nih.govresearchgate.net For Cyclo(-Ser-Tyr), SAR data would guide several design strategies.

One approach, demonstrated in studies on tryptophan-containing CDPs, is to maintain a key pharmacophore (like the aromatic residue) while making modifications to the other amino acid unit to enhance activity and reduce cytotoxicity. mdpi.com Applying this to Cyclo(-Ser-Tyr), the tyrosine residue might be kept constant while the serine is replaced with various other amino acids to probe the effect of side-chain size, polarity, and charge.

Another strategy involves conformational constraint. The diketopiperazine ring of Cyclo(-Ser-Tyr) already provides rigidity, but further modifications, such as N-methylation or incorporating D-amino acids, can fine-tune the peptide's three-dimensional shape. researchgate.netsci-hub.se These changes can alter the orientation of the key pharmacophoric side chains, potentially leading to a better fit with the target receptor. sci-hub.se Ultimately, the goal of rational design is to leverage the understanding of how structure dictates function to develop novel therapeutic agents based on the Cyclo(-Ser-Tyr) scaffold. nih.govdiva-portal.org

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Separation and Purification

The separation of CYCLO(-SER-TYR) from complex mixtures is a critical first step for its identification and quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly effective method for the separation of diketopiperazines, including CYCLO(-SER-TYR). In a study aimed at identifying various DKPs in processed olives, a specific HPLC method was utilized that successfully separated 19 different DKP standards, which included CYCLO(-SER-TYR). foodandnutritionjournal.orgfoodandnutritionjournal.org The separation was performed on a C18 column using a gradient elution program with a mobile phase consisting of acidified water and acetonitrile. foodandnutritionjournal.org This approach allows for the resolution of compounds with differing polarities, a key feature for separating the diverse range of DKPs present in a sample. foodandnutritionjournal.org The details of the chromatographic conditions used in this study are summarized in the table below. foodandnutritionjournal.org

Table 1: HPLC Conditions for the Separation of DKP Standards Including CYCLO(-SER-TYR)

| Parameter | Condition |

|---|---|

| Instrument | Thermo Accela U-HPLC |

| Column | Kromasil C18 (2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |

| Gradient | 10% B to 60% B over 7 minutes |

| Flow Rate | 250 µL/min |

| Injection Volume | 1 µL |

| Column Temp. | Cooled tray at 10°C |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of CYCLO(-SER-TYR), prized for its high sensitivity and specificity. It is most powerfully applied when coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely adopted method for the simultaneous and quantitative analysis of multiple DKPs in various food matrices. researchgate.net This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. For CYCLO(-SER-TYR), the analysis would involve monitoring the transition of a specific precursor ion (the protonated molecule, [M+H]⁺) to one or more product ions generated through collision-induced dissociation (CID). foodandnutritionjournal.org This highly specific detection method allows for accurate quantification even in complex samples like tea or cocoa extracts. researchgate.netscispace.com In a metabolomics study exploring cocoa consumption, an ion corresponding to the [M+H]⁺ of CYCLO(-SER-TYR) was detected at a mass-to-charge ratio (m/z) of 251.1026. scispace.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which is crucial for the confident identification of compounds by determining their elemental composition. In studies involving the identification of DKPs in fermented olives, an Orbitrap mass spectrometer was used. foodandnutritionjournal.org The identification of the target compounds, including the CYCLO(-SER-TYR) standard, was confirmed by comparing their retention times and fragmentation patterns against known standards. foodandnutritionjournal.org The high mass accuracy of HRMS helps to distinguish between compounds with very similar nominal masses. The neutral exact mass of CYCLO(-SER-TYR) is 250.0954 Da. metabolomicsworkbench.org

Table 2: Mass Spectrometric Data for CYCLO(-SER-TYR)

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₂H₁₄N₂O₄ | smolecule.com |

| Neutral Exact Mass | 250.0954 Da | metabolomicsworkbench.org |

| Molecular Weight | 250.25 g/mol | nih.gov |

| Observed [M+H]⁺ Ion | 251.1026 m/z | scispace.com |

Spectroscopic Methods for Quantitative Analysis

While mass spectrometry is the primary tool for quantification, other spectroscopic methods, particularly UV-Vis spectroscopy, are often used in conjunction with HPLC. The HPLC detector can be set to a specific wavelength (e.g., 214 nm) to monitor the effluent from the column and detect the presence of peptides and other absorbing compounds. researchgate.net The absorbance is proportional to the concentration, allowing for quantification when calibrated with a standard of known concentration. However, specific quantitative studies detailing methods like NMR or providing molar absorptivity coefficients for CYCLO(-SER-TYR) are not prominent in the reviewed literature.

Bioassays and Screening Platforms for Biological Activity

To evaluate the potential biological functions of CYCLO(-SER-TYR), various bioassays and screening platforms are employed. Research into the bioactivity of DKPs is extensive, covering antimicrobial, anticancer, and neuroprotective effects. itjfs.comitjfs.com

While specific bioactivity data for CYCLO(-SER-TYR) is limited, the methodologies used for related compounds provide a clear framework for its potential assessment. For instance, the anticancer potential of DKPs is often evaluated using cytotoxicity assays against various cancer cell lines such as HeLa, MCF-7 (breast cancer), and HT-29 (colon cancer). itjfs.comresearchgate.net These assays determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀). itjfs.com For example, cyclo(Pro-Tyr) has been shown to inhibit the growth of HepG2 liver cancer cells, and cyclo(Phe-Pro) has demonstrated activity in HT-29 cells. itjfs.com

Antimicrobial activity is typically screened using broth microdilution or agar (B569324) diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. itjfs.comitjfs.com Studies have shown that proline-containing DKPs like cyclo(Pro-Tyr) and cyclo(Pro-Leu) exhibit antibacterial activity against pathogens such as P. aeruginosa and S. aureus. itjfs.com Although one report mentioned that CYCLO(-SER-TYR) exhibited weak antifungal activity, it concluded that further research is needed. smolecule.com

Additionally, studies on intestinal absorption, a key factor for bioactivity, have been performed. Research using everted rat intestine models indicates that CYCLO(-SER-TYR) is stable and can be absorbed via an oligopeptide transporter. researchgate.netresearchgate.net

Computational and Theoretical Investigations

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to identify potential biological targets for a given compound and to elucidate the specific interactions that stabilize the ligand-receptor complex.

While specific molecular docking studies detailing the binding of CYCLO(-SER-TYR) to particular protein targets are not prominently published, its known biological activities, such as antioxidant and neuroprotective effects, suggest potential interactions with enzymes and receptors involved in these pathways. ontosight.ai The process would involve docking CYCLO(-SER-TYR) into the binding sites of known targets, such as oxidoreductases or receptors implicated in neurodegenerative diseases. The results are evaluated using scoring functions that estimate the binding affinity. Analysis of the top-ranked poses reveals the binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking involving the serine and tyrosine residues.

For instance, the docking of other cyclic peptides, such as RGD analogues to integrin receptors, has been instrumental in developing highly active and selective drug candidates. researchgate.net A similar approach for CYCLO(-SER-TYR) would be crucial for hypothesis-driven experimental studies.

Table 1: Potential Molecular Interactions of CYCLO(-SER-TYR) for Docking Studies

| Structural Feature of CYCLO(-SER-TYR) | Type of Interaction | Potential Interacting Amino Acid Residues in a Target Protein |

|---|---|---|

| Hydroxyl group of Serine | Hydrogen Bond Donor/Acceptor | Asp, Glu, Gln, Asn, Ser, Thr, His |

| Phenolic hydroxyl group of Tyrosine | Hydrogen Bond Donor/Acceptor, Aromatic | Asp, Glu, His, Phe, Tyr, Trp |

| Aromatic ring of Tyrosine | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

This table represents a hypothetical analysis of the potential interactions that would be investigated in a molecular docking study of CYCLO(-SER-TYR).

De Novo Design and Virtual Screening of CYCLO(-SER-TYR) Analogues

Computational techniques are pivotal in the design and evaluation of novel analogues of a lead compound. De novo design involves creating new molecular structures from scratch, often by assembling fragments within the constraints of a target's binding site. Virtual screening, conversely, involves computationally testing large libraries of existing compounds to identify those with a high likelihood of binding to a specific target.

While the term "de novo molecule design" has been associated with CYCLO(-SER-TYR) in commercial contexts, specific published research on the design of its analogues is scarce. ontosight.ai However, the principles are well-established. For CYCLO(-SER-TYR), these methods could be employed to design analogues with enhanced properties, such as increased binding affinity, improved selectivity, or better pharmacokinetic profiles (e.g., cell permeability, metabolic stability). This can be achieved by modifying the serine and tyrosine side chains or by altering the diketopiperazine backbone.

Virtual screening of a library of CYCLO(-SER-TYR) analogues against a validated target would follow a workflow similar to that outlined below.

Table 2: Hypothetical Workflow for Virtual Screening of CYCLO(-SER-TYR) Analogues

| Step | Description | Computational Tools/Methods |

|---|---|---|

| 1. Library Preparation | Generation of a diverse library of virtual CYCLO(-SER-TYR) analogues with varied substitutions. | Cheminformatics toolkits |

| 2. Target Preparation | Obtaining the 3D structure of the biological target (e.g., from PDB) and preparing it for docking. | Molecular modeling software (e.g., AutoDock Tools, Maestro) |

| 3. High-Throughput Virtual Screening (HTVS) | Rapid docking of the entire library into the target's binding site to filter out non-binders. | Docking programs (e.g., Glide, AutoDock Vina) |

| 4. Refined Docking | More accurate and computationally intensive docking of the top hits from HTVS. | High-precision docking algorithms |

Mechanistic Studies of Biological Processes through Computational Models